molecular formula C14H18N2O2S B230786 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole

2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole

Cat. No. B230786
M. Wt: 278.37 g/mol
InChI Key: AZGLQLIOFDJXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as TMSI and is used in various chemical reactions due to its ability to activate certain functional groups.

Mechanism of Action

TMSI activates certain functional groups by acting as a Lewis acid. It coordinates with the lone pair of electrons on the functional group, thus making it more reactive. This activation allows for the formation of new bonds and the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TMSI. However, it has been shown to be non-toxic and non-carcinogenic. It is important to note that TMSI should be handled with care as it can cause skin irritation and respiratory problems if inhaled.

Advantages and Limitations for Lab Experiments

The advantages of using TMSI in lab experiments include its high yield synthesis method and its ability to activate certain functional groups. Its limitations include its potential toxicity and limited research on its biochemical and physiological effects.

Future Directions

There are various future directions for the research of TMSI. One potential direction is the synthesis of new organic compounds using TMSI as a reagent. Another direction is the study of TMSI's potential use in the pharmaceutical industry. Further research on the biochemical and physiological effects of TMSI is also needed.
Conclusion:
In conclusion, TMSI is a valuable reagent in organic synthesis due to its ability to activate certain functional groups. Its synthesis method is simple and yields high amounts of the compound. While there is limited research on its biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. TMSI has various advantages and limitations for lab experiments, and there are many future directions for its research.

Synthesis Methods

TMSI can be synthesized by reacting 2-methylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting TMSI can be purified by recrystallization. This method of synthesis is widely used in research laboratories due to its simplicity and high yield.

Scientific Research Applications

TMSI has been used in various chemical reactions as a reagent to activate certain functional groups. It has been used in the synthesis of various organic compounds such as lactones, ketones, and sulfones. TMSI has also been used in the synthesis of natural products such as alkaloids and terpenoids. Its ability to activate certain functional groups makes it a valuable reagent in organic synthesis.

properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole

InChI

InChI=1S/C14H18N2O2S/c1-9-8-10(2)12(4)14(11(9)3)19(17,18)16-7-6-15-13(16)5/h6-8H,1-5H3

InChI Key

AZGLQLIOFDJXOM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.